molecular formula C15H15N3O3S B2797199 N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 692761-85-6

N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B2797199
CAS No.: 692761-85-6
M. Wt: 317.36
InChI Key: CEBFCODTYYCQPK-UHFFFAOYSA-N
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Description

N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with ethyl chloroformate, followed by sulfonation with chlorosulfonic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-carboxamide
  • N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-thiol
  • N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-phosphate

Uniqueness

N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

N-ethyl-2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-18(11-6-4-3-5-7-11)22(20,21)12-8-9-13-14(10-12)17-15(19)16-13/h3-10H,2H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBFCODTYYCQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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